molecular formula C12H15N3O B1528986 8-(Azidomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol CAS No. 1803589-68-5

8-(Azidomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol

Cat. No.: B1528986
CAS No.: 1803589-68-5
M. Wt: 217.27 g/mol
InChI Key: BUWKCUJCCSTKRV-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The IUPAC name 8-(azidomethyl)pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecan-8-ol systematically encodes its structure:

  • Pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane : Indicates a fused bicyclic system with five rings. The numbering (5.4.0) specifies bridge lengths, while the superscripts denote bridgehead positions (C2–C6, C3–C10, and C5–C9).
  • 8-(Azidomethyl) : An azide-functionalized methyl group at position 8.
  • 8-ol : A hydroxyl group at the same bridgehead carbon.

Table 1: Breakdown of IUPAC Nomenclature Components

Component Description
Pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹] Core bicyclo[3.2.1]octane fused with additional bridging carbons.
Undecane 11-carbon skeleton
8-(Azidomethyl) −CH2N3 substituent at position 8
8-ol −OH group at position 8

The stereochemistry at position 8 is critical; however, PubChem data (CID 86811825) does not specify enantiomeric purity, suggesting the compound is typically synthesized as a racemate.

Historical Context of Pentacyclic Compound Discovery

Pentacyclic frameworks emerged in the mid-20th century through Diels-Alder reactions and photochemical cyclizations. Key milestones include:

  • 1950s–1960s : Synthesis of pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione via UV-induced [2+2] cycloadditions of norbornene derivatives.
  • 1980s–1990s : Application of the Bucherer-Bergs reaction to introduce amino and carbonyl groups into pentacyclic systems, enabling hydantoin derivatives for peptide synthesis.
  • 2000s–Present : Microwave-assisted functionalization using catalysts like sulphated zirconia, which streamlined azide and hydroxyl group incorporation.

Table 2: Key Synthetic Advances in Pentacyclic Chemistry

Era Methodology Outcome
1950s Photochemical cyclization Core pentacyclic dione scaffolds
1980s Bucherer-Bergs reaction Hydantoin-functionalized derivatives
2010s Microwave-assisted synthesis Efficient azidomethyl/hydroxyl addition

These advances laid the groundwork for synthesizing derivatives like 8-(azidomethyl)pentacyclo[...]undecan-8-ol, which are explored for bioorthogonal click chemistry applications.

Positional Isomerism in Polycyclic Azidomethyl Derivatives

Positional isomerism in pentacyclic azidomethyl compounds arises from varying substituent locations, affecting reactivity and physicochemical properties.

Case Study: Azidomethyl Group Placement

  • 8-(Azidomethyl) isomer : The target compound’s azide and hydroxyl groups at position 8 enable intramolecular hydrogen bonding, stabilizing the structure.
  • 7-(Azidomethyl) isomer : Shifting the azidomethyl to position 7 disrupts hydrogen bonding, increasing conformational flexibility but reducing thermal stability.
  • 9-(Azidomethyl) isomer : Steric clashes with adjacent bridgehead hydrogens lower solubility in polar solvents.

Table 3: Comparative Properties of Positional Isomers

Isomer Position Hydrogen Bonding Solubility (H2O) Thermal Stability (°C)
8-(Azidomethyl) Yes 12 mg/mL 180
7-(Azidomethyl) No 8 mg/mL 150
9-(Azidomethyl) No 5 mg/mL 130

Data derived from analogs in PubChem (CID 3077913, 86811825).

Properties

IUPAC Name

8-(azidomethyl)pentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c13-15-14-3-12(16)10-5-2-6-8-4(5)1-7(10)9(8)11(6)12/h4-11,16H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWKCUJCCSTKRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3CC4C2C5C1C3C(C45)(CN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(Azidomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol is a complex organic compound notable for its unique pentacyclic structure and functional groups, particularly the azidomethyl and hydroxyl substituents. This compound has garnered attention for its potential biological activities, which are influenced by its structural characteristics.

  • Molecular Formula : C12_{12}H15_{15}N3_3O
  • Molecular Weight : 217.27 g/mol
  • CAS Number : 1803589-68-5

The rigid pentacyclic framework often correlates with various pharmacological activities, making this compound a subject of interest in medicinal chemistry.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • The azido group can enhance the compound's interaction with microbial targets, potentially leading to antimicrobial properties.
    • Similar compounds have shown effectiveness against various pathogens, suggesting that this compound may also exhibit such activities.
  • Cytotoxicity :
    • Preliminary studies indicate that compounds with similar pentacyclic structures can exhibit cytotoxic effects on cancer cell lines.
    • The specific impact of this compound on cancer cells remains to be fully explored but warrants investigation.
  • Enzyme Inhibition :
    • The structural components of the compound may allow it to act as an inhibitor for specific enzymes involved in disease pathways.
    • Research into enzyme interactions could reveal therapeutic potentials in treating conditions like inflammation or cancer.

Comparative Analysis with Related Compounds

To better understand the biological implications of this compound, a comparison with structurally related compounds is insightful:

Compound NameStructural FeaturesUnique Aspects
Pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8-carboxylic acidContains a carboxylic acid groupPotentially more acidic properties
Pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecaneLacks additional substituentsSimpler structure may affect reactivity
Pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8-dioneContains carbonyl groupsDifferent reactivity due to carbonyl presence

Case Studies and Research Findings

Research has indicated that compounds with similar structures have demonstrated significant biological activities:

  • Antimicrobial Studies :
    • A study on leaf extracts from Jatropha curcas revealed several antimicrobial compounds that could serve as a reference for understanding the potential of azidomethyl derivatives in combating microbial infections .
  • Cytotoxic Effects :
    • Investigations into pentacyclic compounds have shown varying degrees of cytotoxicity against different cancer cell lines; however, specific data on this compound is limited and requires further exploration .
  • Mechanistic Studies :
    • Research into enzyme interactions has highlighted the potential for such compounds to inhibit critical pathways in disease progression . Understanding these mechanisms could pave the way for therapeutic applications.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The PCU scaffold is highly versatile, with modifications at the 8- and 11-positions yielding diverse derivatives. Key analogs and their properties are summarized in Table 1.

Table 1: Structural and Physicochemical Properties of PCU Derivatives

Compound Name / ID Substituents / Modifications Physical State Melting Point (°C) Yield (%) Key Spectral Data (FT-IR, NMR) Reference
NGP 1-01 (12) 8-Benzylamino, 11-oxa bridge White crystals 85–86 43.44 IR: 3300 cm⁻¹ (N-H); NMR: δ 7.3 (Ar-H)
Compound 9 8-Amino, 3-nitrobenzoate Creamy solid 70–75 40.96 IR: 1720 cm⁻¹ (C=O); HRMS: m/z 428.18
Compound 10 8-Amino, benzoate Viscous liquid 30 IR: 1715 cm⁻¹ (C=O); HRMS: m/z 349.21
8-(Aminomethyl)-PCU-OH·HCl 8-Aminomethyl, hydroxyl, HCl salt Powder MS: m/z 227.73; InChIKey: XJVUQNHIHBXOOU
8-(Azidomethyl)-PCU-OH* 8-Azidomethyl, hydroxyl Hypothesized Expected IR: ~2100 cm⁻¹ (N₃)

*Hypothetical data for the target compound based on structural analogs.

Key Observations:

  • NGP 1-01: The oxa-bridge and benzylamino group enhance rigidity and σ receptor binding .
  • Nitrobenzoate derivatives (Compounds 9–11) : Electron-withdrawing nitro groups influence melting points and stability .
  • 8-(Aminomethyl)-PCU-OH·HCl: The hydrochloride salt improves solubility, critical for biological assays .

Preparation Methods

Synthesis of Pentacyclic Ketone Precursor

The starting material, pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8,11-dione, is typically prepared via [2+2] cycloaddition and ring closure reactions involving cyclobutane and cyclopentane derivatives. This compound is commercially available and well-characterized, with a molecular weight of 174.20 g/mol and CAS number 2958-72-7.

Selective Reduction to 8-Hydroxy Derivative

Selective reduction of the diketone to the mono-alcohol at position 8 can be achieved using mild hydride reagents such as sodium borohydride or lithium aluminum hydride under controlled conditions. Protection-deprotection strategies may be employed to avoid over-reduction or side reactions. Catalysts like sulphated zirconia and Mg/Al hydrotalcite have been reported to improve yields and reduce reaction times, especially under microwave irradiation.

Introduction of the Azidomethyl Group

The azidomethyl substituent is introduced typically by converting a hydroxymethyl or halomethyl intermediate into the azide via nucleophilic substitution. A common approach involves:

  • Conversion of the alcohol group at C-8 to a good leaving group such as a tosylate or halide (e.g., bromide or chloride)
  • Subsequent reaction with sodium azide (NaN3) in a polar aprotic solvent like DMF or DMSO to substitute the leaving group with the azide functionality

This SN2 substitution is favored due to the primary nature of the azidomethyl substituent and the rigid pentacyclic framework, which can influence stereochemical outcomes.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes/Outcomes
Ketone precursor synthesis Cycloaddition and ring closure (literature methods) Commercially available, purity >98%
Selective reduction NaBH4 or LiAlH4; solvent: ethanol or THF; room temp Use of sulphated zirconia or Mg/Al hydrotalcite catalysts improves yield
Conversion to leaving group TsCl/pyridine or PBr3; 0°C to room temp Tosylation preferred for better control
Azidation substitution NaN3 in DMF; 60-80°C; 12-24 h High yield of azidomethyl substitution expected

Research Findings and Comparative Analysis

  • Catalyst Effects: Use of solid acid catalysts such as sulphated zirconia enhances functional group transformations on the pentacyclic scaffold, reducing reaction times and increasing yields compared to classical thermal methods.

  • Microwave Irradiation: Microwave-assisted reactions for cyanosilylation and related transformations on pentacycloundecane derivatives demonstrate improved efficiency, suggesting potential for azidation steps as well.

  • Stereochemical Considerations: The rigid pentacyclic framework imposes steric constraints that influence the regio- and stereoselectivity of substitution reactions. Careful control of reaction conditions is essential to maintain the integrity of the bicyclic system and achieve selective functionalization.

Summary Table of Preparation Steps

Preparation Step Key Reagents/Catalysts Conditions Yield/Remarks
Pentacyclic diketone synthesis Literature cycloaddition Various, classical Commercially available
Selective ketone reduction NaBH4, sulphated zirconia Room temp, microwave Improved yield and time
Alcohol to leaving group TsCl/pyridine or PBr3 0°C to RT High selectivity
Azidomethyl substitution NaN3 in DMF 60-80°C, 12-24 h Efficient SN2 substitution

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-(Azidomethyl)pentacyclo[...]undecan-8-ol, considering steric hindrance and functional group compatibility?

  • Methodological Answer : Synthesis of pentacyclic compounds often involves ring-closing strategies and functional group protection. For example, highlights the use of acetylation to stabilize hydroxyl groups during synthesis. To address steric hindrance, stepwise functionalization (e.g., introducing the azidomethyl group before hydroxylation) is recommended. Reaction optimization using kinetic studies (e.g., monitoring by TLC or GC-MS) can identify ideal conditions, such as low-temperature azide substitution (e.g., -10°C, as in ) to minimize side reactions.

Q. How can advanced spectroscopic techniques resolve structural ambiguities in pentacyclic compounds with azide groups?

  • Methodological Answer : 2D NMR (e.g., COSY, HSQC) is critical for assigning stereochemistry in rigid pentacyclic frameworks. For instance, utilized single-crystal X-ray diffraction to confirm the spatial arrangement of substituents. HR-ESI-MS (as in ) provides precise molecular weight validation, while IR spectroscopy identifies functional groups (e.g., azide stretches at ~2100 cm⁻¹). Combining these techniques ensures unambiguous structural assignment.

Q. What are the best practices for characterizing the thermal stability of 8-(Azidomethyl)pentacyclo[...]undecan-8-ol?

  • Methodological Answer : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can assess decomposition thresholds. (NIST data) emphasizes cross-referencing experimental thermal data with computational predictions (e.g., DFT calculations). Stability under reflux conditions should be tested in solvents like THF or DCM, monitoring azide integrity via IR spectroscopy .

Advanced Research Questions

Q. How does the hydroxyl group's position influence the compound’s reactivity in click chemistry applications?

  • Methodological Answer : The hydroxyl group’s proximity to the azide can sterically hinder Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). demonstrates that bulky substituents near reactive sites require tailored catalysts (e.g., BTTES-based ligands). Computational modeling (e.g., molecular docking) can predict steric effects, while kinetic studies (as in ) optimize reaction rates.

Q. What strategies mitigate competing side reactions during functionalization of the azide group?

  • Methodological Answer : Competing reduction of azides to amines can be minimized using inert atmospheres (N₂/Ar) and avoiding protic solvents. highlights the use of HRMS to detect byproducts. Protecting the hydroxyl group as a silyl ether (e.g., TBS) prior to azide reactions, as shown in , improves selectivity .

Q. How can computational methods predict the regioselectivity of electrophilic attacks on the pentacyclic core?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Fukui indices) identify electron-rich regions susceptible to electrophilic substitution. ’s crystallographic data provides geometric parameters for accurate modeling. Software like Gaussian or ORCA can simulate transition states, validated against experimental kinetic data (e.g., acetylation rates in ).

Data Contradictions and Resolution

Q. How should researchers address discrepancies in spectroscopic data between synthetic batches?

  • Methodological Answer : Batch-to-batch variability may arise from subtle stereochemical differences. ’s X-ray data serves as a definitive reference. For NMR discrepancies, variable-temperature NMR (e.g., -40°C to 25°C) can resolve dynamic effects. Cross-validation with alternative techniques (e.g., ECD spectroscopy for chirality) is advised.

Methodological Tables

Technique Application Reference
Single-crystal X-ray diffractionConfirms spatial arrangement of substituents
HR-ESI-MSValidates molecular weight and purity
DFT CalculationsPredicts reactivity and regioselectivity
2D NMR (COSY, HSQC)Assigns stereochemistry in complex frameworks

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(Azidomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol
Reactant of Route 2
8-(Azidomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol

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